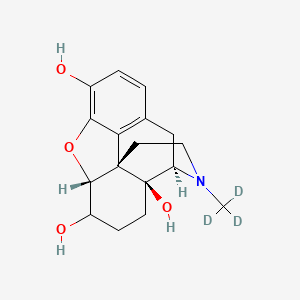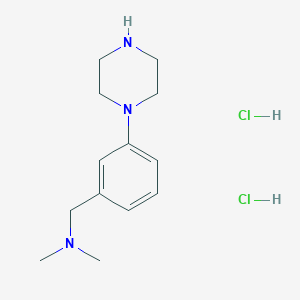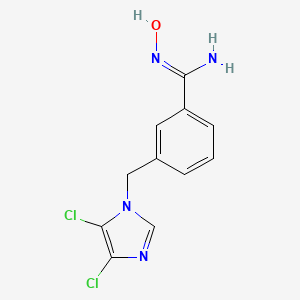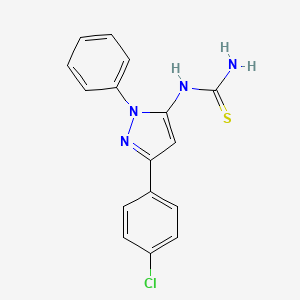![molecular formula C12H13NO3 B12047246 5-n-Butoxycarbonylfuro[2,3-c]pyridine](/img/structure/B12047246.png)
5-n-Butoxycarbonylfuro[2,3-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl furo[2,3-c]pyridine-5-carboxylate typically involves the reaction of furo[2,3-c]pyridine with butyl chloroformate under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ester bond. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of butyl furo[2,3-c]pyridine-5-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
Butyl furo[2,3-c]pyridine-5-carboxylate undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted furopyridine derivatives.
Scientific Research Applications
Butyl furo[2,3-c]pyridine-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of butyl furo[2,3-c]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a hydrogen bond acceptor, facilitating its binding to target proteins . This interaction can lead to the modulation of various biological pathways, including those involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Butyl furo[2,3-c]pyridine-5-carboxylate is unique due to its specific structural features and properties. Similar compounds include:
Furo[2,3-b]pyridine: Another furopyridine isomer with different biological activities.
Furo[3,2-c]pyridine: Known for its use in the development of kinase inhibitors.
Furo[3,2-b]pyridine: Exhibits different physicochemical properties compared to butyl furo[2,3-c]pyridine-5-carboxylate.
These similar compounds highlight the diversity and potential of furopyridine derivatives in various scientific applications.
Properties
Molecular Formula |
C12H13NO3 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
butyl furo[2,3-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C12H13NO3/c1-2-3-5-16-12(14)10-7-9-4-6-15-11(9)8-13-10/h4,6-8H,2-3,5H2,1H3 |
InChI Key |
VCFCKAMFEDBLEX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=NC=C2C(=C1)C=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(E)-2-(4-bromophenyl)ethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12047204.png)

![methyl 4-({[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B12047224.png)

![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B12047233.png)

![6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid (5-propyl-[1,3,4]thiadiazol-2-yl)-amide](/img/structure/B12047252.png)
![N-(2,6-dimethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12047258.png)



